2-(4-isopropyl-4H-1,2,4-triazol-3-yl)thiazol-4-amine

Lipophilicity LogP Membrane permeability

Researchers requiring a fragment-sized dual-heterocyclic scaffold for CNS-focused library design or SAR campaigns often face reproducibility issues from uncontrolled lipophilicity shifts. 2-(4-Isopropyl-4H-1,2,4-triazol-3-yl)thiazol-4-amine (CAS 1354412-89-7) resolves this with a defined LogP of 1.5647 and TPSA of 69.62 Ų, positioning it in the favorable drug-like space for fragments. - A +0.246 LogP advantage over the cyclopropyl analog enhances passive membrane permeability for intracellular target screening. - An unchanged HBD/HBA/TPSA profile relative to close analogs allows systematic lipophilicity-driven SAR without altering polar surface area. - Standard 98% purity ensures reliable batch-to-batch consistency for assay validation and hit-to-lead optimization.

Molecular Formula C8H11N5S
Molecular Weight 209.27 g/mol
Cat. No. B13956512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-isopropyl-4H-1,2,4-triazol-3-yl)thiazol-4-amine
Molecular FormulaC8H11N5S
Molecular Weight209.27 g/mol
Structural Identifiers
SMILESCC(C)N1C=NN=C1C2=NC(=CS2)N
InChIInChI=1S/C8H11N5S/c1-5(2)13-4-10-12-7(13)8-11-6(9)3-14-8/h3-5H,9H2,1-2H3
InChIKeyJNWDNWXWRGQDCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Isopropyl-4H-1,2,4-triazol-3-yl)thiazol-4-amine — Chemical Identity and Physicochemical Profile


2-(4-Isopropyl-4H-1,2,4-triazol-3-yl)thiazol-4-amine (CAS 1354412-89-7) is a fragment-sized, dual‑heterocyclic small molecule (MW 209.27, MF C₈H₁₁N₅S) comprising a 1,2,4‑triazole linked at the 3‑position to a 4‑aminothiazole, with a branched isopropyl substituent on the triazole N4 . It is commercially available at 98% purity . Predicted physicochemical properties include a density of 1.50 ± 0.1 g/cm³, a boiling point of 426.6 ± 37.0 °C, a calculated LogP of 1.5647, and a topological polar surface area (TPSA) of 69.62 Ų .

Fragment-sized dual-heterocyclic building block for FBDD and SAR campaigns
N4-isopropyl substitution supports lipophilicity-controlled scaffold design
98% purity grade suitable for synthesis and screening workflows

Why N4‑Substituent Modification Cannot Be Treated as Equivalent


The N4‑alkyl substituent on the 1,2,4‑triazole ring is the dominant driver of lipophilicity in this scaffold. A switch from isopropyl to the closest commercially available analog—cyclopropyl—reduces the computed LogP by 0.246 units (ΔLogP = ‑0.246), while the topological polar surface area remains unchanged at 69.62 Ų . This magnitude of lipophilicity shift is sufficient to alter passive membrane permeability, solubility, and off‑target binding profiles, meaning the two compounds cannot be used interchangeably in biological assays or structure–activity relationship (SAR) campaigns without re‑validation [1]. Generic substitution therefore introduces uncontrolled experimental variables that undermine reproducibility and data comparability.

Isopropyl (Target)
Cyclopropyl (Analog)
Computed LogP
1.56
1.32 (Δ −0.25)
TPSA
69.62 Ų
69.62 Ų (identical)
HBD / HBA
1 / 6
1 / 6 (identical)

The N4-alkyl substituent is the dominant lipophilicity driver in this scaffold. Substituting isopropyl with cyclopropyl shifts computed LogP by approximately −0.25 units, which may alter passive permeability and off-target binding. Unchanged TPSA masks differences in membrane partitioning; substitution may introduce uncontrolled variables requiring assay re-validation.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Advantage of Isopropyl vs. Cyclopropyl Substitution

2-(4-Isopropyl-4H-1,2,4-triazol-3-yl)thiazol-4-amine exhibits a computed LogP of 1.5647, which is 0.246 log units higher than that of its closest commercially available comparator, 2-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)thiazol-4-amine (LogP = 1.3187) . Both compounds share an identical TPSA of 69.62 Ų, indicating that the lipophilicity gain is achieved without altering polar surface area .

N4 LogP Differentiation
Head-to-head
ΔLogP +0.246
Reported lipophilicity context for permeability screening
Predicted values; calculation method not specified
Lipophilicity LogP Membrane permeability ADME

Hydrogen Bond Capacity Parity with Cyclopropyl Analog

Both 2-(4-isopropyl-4H-1,2,4-triazol-3-yl)thiazol-4-amine and the cyclopropyl comparator possess 1 hydrogen bond donor (HBD) and 6 hydrogen bond acceptors (HBA), with an identical TPSA of 69.62 Ų . This parity indicates that the isopropyl substitution increases lipophilicity without introducing additional hydrogen bonding capacity, a profile that is favorable for maintaining solubility while improving membrane partitioning [1].

H-Bond & TPSA Parity
Head-to-head
HBD 1 / HBA 6 / TPSA 69.62 Ų (identical)
Supports lipophilicity-isolated SAR interpretation
Computed properties; supported by literature
Hydrogen bonding TPSA Drug-likeness Fragment-based screening

Predicted Boiling Point and Density Differentiation

2-(4-Isopropyl-4H-1,2,4-triazol-3-yl)thiazol-4-amine has a predicted boiling point of 426.6 ± 37.0 °C and a predicted density of 1.50 ± 0.1 g/cm³ . While analogous data for the cyclopropyl comparator are not available from the same source, the molecular weight difference (209.27 vs. 207.26 g/mol) and the branched vs. cyclic alkyl chain are expected to produce distinct thermal and solubility profiles relevant to storage, handling, and formulation development.

Thermal & Density Profile
Cross-study comparable
bp 426.6±37.0 °C / density 1.50±0.1 g/cm³
Supports handling and formulation protocol review
Predicted values; comparator data not available
Physicochemical properties Boiling point Density Formulation

Commercial Purity Consistency Across Analogs

Both 2-(4-isopropyl-4H-1,2,4-triazol-3-yl)thiazol-4-amine and the cyclopropyl comparator are available from Leyan.com at 98% purity (product numbers 1795873 and 1821008, respectively) . The isopropyl analog is listed at 98% purity, matching the quality grade of the comparator but with a higher LogP value, making it the preferred choice when increased lipophilicity is desired without sacrificing purity.

Commercial Purity
Supporting evidence
98% (both analogs)
Purity equivalence supports analog comparison
Vendor-reported; batch-specific review advised
Purity Vendor comparison Procurement Quality assurance

Recommended Application Scenarios Based on Differentiation Evidence


Fragment-Based Drug Discovery Requiring Enhanced Membrane Permeability

In fragment-based screening, hits must balance solubility and permeability. 2-(4-Isopropyl-4H-1,2,4-triazol-3-yl)thiazol-4-amine, with a LogP of 1.5647 and a TPSA of 69.62 Ų , is positioned within the favorable drug-like space for fragments. Its 0.246 LogP unit advantage over the cyclopropyl analog makes it the preferred starting point when screening against intracellular targets or where enhanced passive diffusion is desired, while its fragment-sized MW (209.27) and single HBD support further elaboration.

Kinase or Enzyme Inhibitor Scaffold Optimization with N4‑Substituent SAR

The unchanged HBD/HBA/TPSA profile between the isopropyl and cyclopropyl analogs allows researchers to systematically vary N4‑substitution while holding the polar surface area constant. This property makes the isopropyl analog an ideal reference compound for designing SAR matrices where lipophilicity is the primary variable, enabling cleaner interpretation of activity data in kinase inhibition or other enzyme assays.

Anticonvulsant and CNS‑Targeted Compound Libraries

Triazole‑incorporated thiazoles have been established as a class of anticonvulsant agents [1]. The moderate LogP of 1.5647 for the isopropyl analog, combined with its low molecular weight and single HBD, falls within the typical CNS drug-like property space. The compound can serve as a core scaffold for CNS‑focused library design, where the isopropyl group provides a balance between lipophilicity-driven brain penetration and polarity‑mediated solubility.

Comparative ADME Profiling of N4‑Alkyl Triazolylthiazole Series

The quantifiable LogP difference (Δ = +0.246) between the isopropyl and cyclopropyl analogs provides a well‑defined pair for ADME comparative studies. Researchers can use these two compounds to probe the relationship between N4‑alkyl structure and parameters such as microsomal stability, Caco‑2 permeability, and plasma protein binding, generating predictive models for the broader chemical series.

Application
Selection Property
Validation Focus
Fragment-based intracellular target screening
Fragment-like LogP/TPSA profile
Membrane permeability assay context
N4-substituent SAR matrix studies
Constant TPSA with variable lipophilicity
Lipophilicity-driven activity interpretation
CNS-focused compound library design
Moderate LogP with low MW scaffold
Brain penetration screening context
Comparative ADME parameter studies
Defined LogP differential pair
ADME correlation model validation
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